![molecular formula C9H14N2O2 B1413715 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol CAS No. 90565-85-8](/img/structure/B1413715.png)
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol, also known as 2-HEPA, is a small molecule with a diverse range of applications in science and medicine. It has been used in a variety of different fields, including biochemistry, physiology, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Synthese von Metallkomplexen
Diese Verbindung dient als Ligand bei der Synthese neuer Vanadium(IV) und Cobalt(II) Komplexe . Diese Komplexe wurden charakterisiert und zeigen vielversprechende biologische Aktivitäten. Der Ligand nimmt eine dreizähnige Form an, die mit Metallionen über Stickstoff- und Sauerstoffatome bindet, was zu möglichen Anwendungen in der Medizin- und Pharmaindustrie führt.
Thermophysikalische Eigenschaften
Die thermophysikalischen Eigenschaften der Verbindung, wie z. B. Verdampfungsenthalpie und Schmelzenthalpie, wurden untersucht . Diese Eigenschaften sind entscheidend für ihre Anwendung in der Materialwissenschaft, wo das Verständnis des Phasenänderungsverhaltens für die Prozessgestaltung und -optimierung unerlässlich ist.
Katalyse
In der Katalyse könnte diese Verbindung möglicherweise als Vorläufer für die Synthese von Katalysatoren verwendet werden, die Reaktionen in der organischen Synthese erleichtern . Ihre Struktur ermöglicht Modifikationen, die zur Entwicklung neuer katalytischer Systeme mit verbesserter Effizienz und Selektivität führen können.
Biologische Aktivitäten
Die Verbindung hat gezeigt, dass sie Potenzial für antibakterielle und antioxidative Aktivitäten hat . Ihre Fähigkeit, Komplexe mit Metallen zu bilden, kann diese Eigenschaften verbessern, wodurch sie ein Kandidat für die Entwicklung neuer antimikrobieller und antioxidativer Mittel wird.
Computerchemie
In computergestützten Studien wurde die Molekülstruktur der Verbindung verwendet, um Dichtefunktionaltheorie (DFT) Berechnungen durchzuführen . Diese Studien helfen bei der Vorhersage der Reaktivität der Verbindung und der Wechselwirkung mit anderen Molekülen, was in der Medikamentenentwicklung und Materialwissenschaft wertvoll ist.
Wirkmechanismus
- Some related compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides, have been studied for their anti-inflammatory properties . These compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. COX-1 and COX-2 are the two isoforms of COX, with COX-1 being constitutively expressed and COX-2 induced during inflammation.
Target of Action
Pharmacokinetics
- The compound’s absorption properties are not available in the data I found. No information on volume of distribution. The compound may undergo metabolism by plasma α-amylase. Smaller molecules are excreted in urine, while larger ones are metabolized before renal excretion .
Biochemische Analyse
Biochemical Properties
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to form hydrogen bonds and its hydrophilic nature contribute to its interactions with biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound can alter the cell cycle progression, leading to cell cycle arrest at specific phases. Additionally, it can impact gene expression by either upregulating or downregulating the transcription of specific genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cell cycle arrest and changes in metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ toxicity and metabolic disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as its hydrophilicity and the presence of specific transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-4-11-7-9(13)8-2-1-3-10-6-8/h1-3,6,9,11-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSDWLGFVSSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


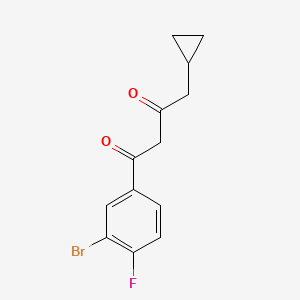
![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)
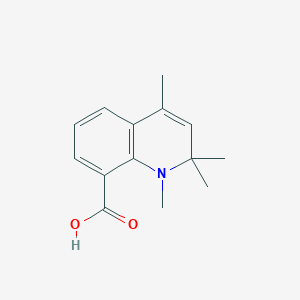
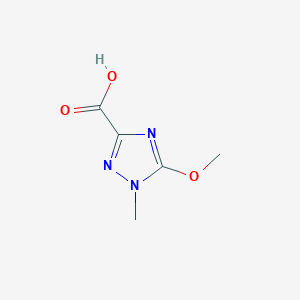
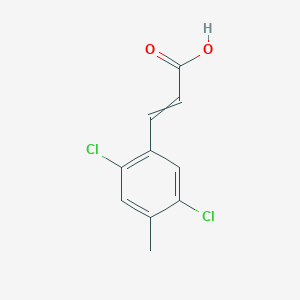

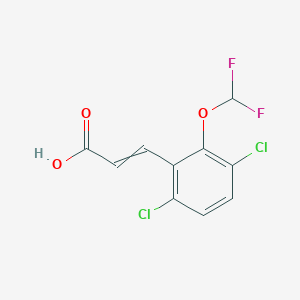
![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)
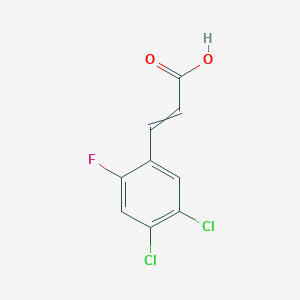
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)
![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)
